molecular formula C9H8BrN3 B8200983 2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile

2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile

Cat. No.: B8200983
M. Wt: 238.08 g/mol
InChI Key: UURBKFDERXXZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable compound in organic synthesis and medicinal chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as THF (tetrahydrofuran) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: DBU, sodium hydroxide

    Solvents: THF, ethanol

    Catalysts: Palladium catalysts for coupling reactions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile involves its interaction with various molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile is unique due to the combination of the azetidine and pyridine rings, which confer distinct electronic properties and reactivity. This makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

2-(azetidin-1-yl)-5-bromopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-8-4-7(5-11)9(12-6-8)13-2-1-3-13/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURBKFDERXXZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=C(C=C(C=N2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.